Lactofen

Vue d'ensemble

Description

Lactofen is a complex ester of acifluorfen and is a nitrophenyl ether selective herbicide and fungicide. It is used in postemergence applications to certain crops which are resistant to its action. The compound is applied as a foliar spray and is commonly used to control broadleaved weeds in soybeans, cereals, potatoes, and peanuts . This compound is available in solid form or as an emulsifiable concentrate under the trade name COBRA .

Méthodes De Préparation

The preparation of lactofen involves an esterification reaction between acifluorfen and 2-ethyl chloropropionate in an organic solvent in the presence of acid-binding agents. The acid-binding agents can include potassium hydroxide, sodium hydroxide, sodium tripolyphosphate, borax anhydrous, calcium oxide, sodium metasilicate, sodium orthosilicate, and sodium acetate . Another method involves the condensation of acifluorfen-sodium and ethyl 2-chloropropionate under the action of a quaternary ammonium salt catalyst .

Analyse Des Réactions Chimiques

Lactofen undergoes various chemical reactions, primarily involving oxidation and reduction. It acts by inhibiting protoporphyrinogen oxidase, which blocks the production of chlorophyll and forms highly reactive molecules that destroy lipid membranes, leading to weed death . The main metabolic pathways of this compound involve its conversion to desethyl this compound and acifluorfen . Common reagents used in these reactions include protoporphyrinogen oxidase inhibitors and various organic solvents.

Applications De Recherche Scientifique

Herbicidal Properties

Weed Control

Lactofen is effective as a post-emergence herbicide, particularly against various broadleaf weeds. It functions by inhibiting specific biochemical pathways in plants, leading to cell death and necrosis. Studies have shown that this compound can induce distinctive necrotic patches known as "bronzing" in treated plants, which correlates with significant cellular damage and death . The herbicide operates at concentrations as low as 33 µM, demonstrating a dose-responsive relationship in its effectiveness .

Induction of Disease Resistance

Enhancement of Isoflavonoid Production

Research indicates that this compound not only controls weeds but also enhances the production of isoflavonoids in soybean plants. Isoflavonoids are phytoalexins that play a crucial role in plant defense mechanisms against pathogens. This compound treatment has been shown to significantly increase the levels of daidzein and genistein, compounds associated with enhanced disease resistance . Specifically, this compound treatment leads to the up-regulation of genes involved in isoflavonoid biosynthesis, such as chalcone synthase (CHS) and isoflavone synthase (IFS) .

Environmental and Safety Considerations

Toxicity Profile

The Environmental Protection Agency (EPA) has classified this compound as having low acute toxicity through oral, dermal, and inhalation routes. It causes mild skin irritation but is not considered a dermal sensitizer . This safety profile makes it a preferable choice among herbicides for agricultural applications.

Case Study 1: Efficacy in Disease Management

A study conducted by Dann et al. (1999) demonstrated that this compound application could reduce the severity of Sclerotinia White Mold in soybean crops under moderate to high disease pressure. The accumulation of glyceollin, an isoflavonoid phytoalexin, was observed in this compound-treated leaves, suggesting that the herbicide may enhance the plant's natural defenses against fungal pathogens .

Case Study 2: Impact on Soybean Yield

Research published in Redalyc indicated that this compound treatment positively influenced soybean yield by altering carbohydrate partitioning within the plant. This effect was attributed to redirected energy resources toward reproductive structures, ultimately enhancing crop productivity .

Data Tables

Mécanisme D'action

Lactofen belongs to the diphenylether class of herbicides and targets protoporphyrinogen oxidase. This enzyme is crucial in the porphyrin biosynthetic pathway, which is involved in chlorophyll and heme synthesis. Inhibition of protoporphyrinogen oxidase leads to the accumulation of protoporphyrin IX, resulting in the generation of singlet oxygen and subsequent cell death in plants . The compound’s molecular targets include various organelles such as chloroplasts, etioplasts, and mitochondria .

Comparaison Avec Des Composés Similaires

Lactofen is similar to other diphenylether herbicides such as fomesafen and acifluorfen. this compound is unique in its enantioselective behavior and its ability to induce disease resistance in plants . Other similar compounds include oxyfluorfen and nitrofen, which also belong to the diphenylether class of herbicides .

Activité Biologique

Lactofen is a diphenylether herbicide primarily used for controlling broadleaf weeds in soybean crops. Its biological activity extends beyond herbicidal effects, influencing various biochemical pathways in plants. This article explores the detailed biological activities of this compound, including its mechanisms of action, effects on isoflavone accumulation, and implications for plant disease resistance.

This compound exerts its herbicidal effects by inhibiting protoporphyrinogen oxidase (PPO), an enzyme crucial in the biosynthesis of chlorophyll and heme. This inhibition leads to the accumulation of protoporphyrin IX, which generates reactive oxygen species (ROS) such as singlet oxygen upon exposure to light, causing cell death in sensitive plant tissues . The generation of ROS is a pivotal factor in this compound's ability to induce oxidative stress, leading to necrosis and ultimately plant death.

Induction of Isoflavone Accumulation

This compound significantly influences the accumulation of isoflavones—phytoalexins that play a role in plant defense against pathogens. Research indicates that this compound treatment results in:

- Enhanced Isoflavone Levels : this compound induces the accumulation of various isoflavones, including glycitein and formononetin, which are typically present at low levels .

- Glyceollin Elicitation Competency : The herbicide activates the capacity of soybean cells to accumulate glyceollin in response to pathogen attacks, particularly from Phytophthora sojae. .

The mechanisms underlying these effects involve the up-regulation of key phenylpropanoid metabolic enzymes, such as chalcone synthase (CHS) and isoflavone synthase (IFS), which are essential for isoflavone biosynthesis .

Case Study 1: Isoflavone Response in Soybean Cotyledons

In a controlled study using soybean cotyledons treated with this compound, researchers observed:

- Temporal Expression Patterns : this compound treatment led to a significant increase in CHS and IFS gene expression from 8 to 24 hours post-treatment. This response was markedly stronger than that observed in untreated controls .

- Accumulation Profiles : High-Performance Liquid Chromatography (HPLC) analysis revealed dramatic increases in isoflavone aglycones within 16 hours of treatment .

Case Study 2: Impact on Disease Resistance

A field study demonstrated that this compound not only enhances isoflavone levels but also improves disease resistance in soybean crops. The herbicide's ability to induce PR protein gene expression was linked to its role in activating defense responses against pathogens .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Inhibition of PPO | Leads to ROS generation and cell death in susceptible plants. |

| Induction of Isoflavones | Increases levels of glycitein, formononetin, and daidzein in treated tissues. |

| Activation of Glyceollin Production | Enhances elicitation competency against pathogens like P. sojae. |

| Up-regulation of Defense Genes | Induces expression of pathogenesis-related protein genes (e.g., PR-1a, PR-5). |

Propriétés

IUPAC Name |

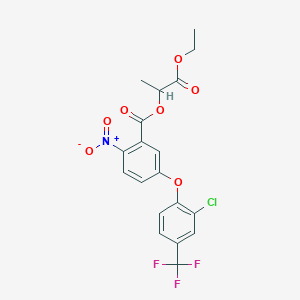

(1-ethoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF3NO7/c1-3-29-17(25)10(2)30-18(26)13-9-12(5-6-15(13)24(27)28)31-16-7-4-11(8-14(16)20)19(21,22)23/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONWAEURSVPLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF3NO7 | |

| Record name | LACTOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024160 | |

| Record name | Lactofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lactofen is a dark brown to tan solid. Insoluble in water. Used as an herbicide., Tan to dark brown solid; [HSDB] Off-white solid; [MSDSonline] | |

| Record name | LACTOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactofen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in isopropanol = 20%; soluble in acetone and xylene, In water, 0.1 mg/L at 25 °C | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.391 at 25 °C | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000007 [mmHg], 7X10-8 mm Hg at 25 °C | |

| Record name | Lactofen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Lactofen belongs to the diphenylether class of herbicides, which targets protoporphyrinogen oxidase, which in turn causes singlet oxygen generation. In tolerant plants like soybean (Glycine max), the chemical nonetheless causes necrotic patches called "bronzing" in contact areas. Here it is shown that such bronzing is accompanied by cell death, which was quantified from digital microscopic images using Assess Software. Cellular autofluorescence accompanied cell death, and a homolog of the cell death marker gene, Hsr203j, was induced by lactofen in treated soybean tissues. Thus, this form of chemically induced cell death shares some hallmarks of certain types of programmed cell death. In addition to the cell death phenotype, lactofen caused enhanced expressions of chalcone synthase and chalcone reductase genes, mainly in the exposed and immediately adjacent (proximal) cells. Furthermore, isoflavone synthase genes, which are wound inducible in soybean, were up-regulated by lactofen in both proximal and distal cell zones in minimally wounded cotyledons and further enhanced in wounded tissues. Moreover, if the wall glucan elicitor from Phytophthora sojae was present during lactofen treatment, the induction of isoflavone synthase was even more rapid. These results are consistent with the fact that lactofen triggers massive isoflavone accumulations and activates the capacity for glyceollin elicitation competency. In addition, lactofen induces late expression of a selective set of pathogenesis-related (PR) protein genes, including PR-1a, PR-5, and PR-10, mainly in treated proximal tissues. These various results are discussed in the context of singlet oxygen-induced responses and lactofen's potential as a disease resistance-inducing agent., A technical grade of lactofen (1'[carboethoxy]ethyl 5-[2-chloro-4-[trifluoro-methyl] phenoxy]-2-nitrobenzoate) has been shown to induce liver tumors in mice. To determine a possible mechanism of action, the effect of exposure for 7 weeks to dietary concentrations of 2, 10, 50, and 250 ppm technical grade lactofen and 250 ppm of pure lactofen was studied for various liver parameters in groups of male and female CD-1 mice. Liver-weight to body-weight ratio, liver catalase, liver acyl-CoA oxidase, liver cell cytoplasmic eosinophilia, nuclear and cellular size, and peroxisomal staining were increased by the tumorigenic dose of lactofen, i.e., 250 ppm, in a fashion similar to the comparison chemical nafenopin (500 ppm), which is a peroxisome proliferator. Lower doses of lactofen that were reported as nontumorigenic had little or no effect on these parameters., Based on the weight-of-the-evidence of the toxicity database, there are sufficient data to classify lactofen as a non-genotoxic hepatocarcinogen in rodents with peroxisome proliferation being a plausible mode of action. Studies with transgenic mouse confirmed that essentially all of the of the effects of PPs in rodent liver are mediated by PPAR . | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark brown to tan | |

CAS No. |

77501-63-4 | |

| Record name | LACTOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77501-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactofen [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACTOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L44N8UV47O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

44-46 °C | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of lactofen in plants?

A1: this compound, a diphenyl ether herbicide, primarily targets the enzyme protoporphyrinogen oxidase (Protox). [, , , ] This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, essential pigments for plant photosynthesis and respiration.

Q2: How does this compound binding to Protox affect plants?

A2: By binding to Protox, this compound inhibits its activity, leading to the accumulation of protoporphyrinogen IX. [, , ] This accumulation, in turn, triggers the formation of singlet oxygen, a highly reactive oxygen species (ROS). [] The uncontrolled production of singlet oxygen causes oxidative damage to cell membranes, lipids, and other cellular components, ultimately leading to cell death. [, ]

Q3: What are the visible symptoms of this compound application on susceptible plants?

A3: this compound application causes rapid tissue damage in susceptible plants, characterized by symptoms like bronzing (necrotic patches), wilting, and ultimately, plant death. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H19ClF3NO5 and a molecular weight of 433.8 g/mol.

Q5: Does the effectiveness of this compound vary with soil properties?

A5: Yes, research indicates that soil pH and texture influence the enantioselective degradation of this compound. [] The (S)-(+)-enantiomer degrades faster, leading to residues enriched with the (R)-(-)-enantiomer. []

Q6: How does this compound behave in the environment after application?

A6: this compound undergoes biotransformation in the environment, primarily through microbial degradation. [] One identified pathway involves the cleavage of the ester bond in this compound's alkanoic side chain by bacterial esterases. []

Q7: Does this compound pose any environmental risks?

A7: While this compound is effective for weed control, research suggests potential ecotoxicological effects. [] Therefore, strategies to mitigate its negative impact on the environment, such as using cover crops to reduce runoff, are essential. []

Q8: What is the primary application of this compound?

A8: this compound is primarily used as a selective herbicide for controlling broadleaf weeds in various crops, including soybeans and peanuts. [, , , , , ]

Q9: Does the spray droplet size impact the efficacy of this compound?

A9: Studies indicate that spray droplet size does not significantly influence the efficacy of this compound on Palmer amaranth control. []

Q10: Does this compound application induce any phytotoxic effects on crops?

A10: this compound, while generally selective, can cause phytotoxic effects on certain crops depending on factors such as application rate, timing, and cultivar. [, , , , ] For instance, early vegetative stage application on soybean can cause injury, but the severity often diminishes with plant maturity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.